7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC15564197
Molecular Formula: C22H23N5O2
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N5O2 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C22H23N5O2/c1-4-15-9-11-16(12-10-15)20-19(14(2)25-22-23-13-24-27(20)22)21(28)26-17-7-5-6-8-18(17)29-3/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25) |
| Standard InChI Key | LLKNAPOHWXAKBW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC |
Introduction
Overview of the Compound
Chemical Name:
7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxamide
This compound belongs to the class of heterocyclic organic molecules containing a triazolopyrimidine core. The structure is characterized by:
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A triazolopyrimidine scaffold: A fused heterocyclic system combining a triazole and pyrimidine ring.
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Substituents:
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A 4-ethylphenyl group at position 7.
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A 2-methoxyphenyl group attached via an amide bond.
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A methyl group at position 5.
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A carboxamide functional group at position 6.
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Pharmaceutical Relevance
Compounds with a triazolopyrimidine core are often explored for their pharmacological properties. They may exhibit:
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Antimicrobial activity: Effective against bacterial or fungal strains.
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Antiviral properties: Targeting viral enzymes or replication mechanisms.
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Anti-inflammatory effects: Acting as enzyme inhibitors in inflammatory pathways.
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Anticancer potential: Inhibiting kinases or other targets involved in tumor growth.
Synthesis Pathway
While no direct synthesis route for this compound is provided in the search results, similar heterocyclic compounds are typically synthesized using multistep reactions involving:
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Cyclization reactions: Combining precursors like hydrazines and pyrimidines under acidic or basic conditions.
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Functional group modifications: Introducing specific substituents (e.g., ethylphenyl or methoxyphenyl groups) via nucleophilic substitution or coupling reactions.
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Amidation steps: Forming the carboxamide group through reactions with amines and carboxylic acid derivatives.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like amides and aromatic rings.
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X-ray Crystallography: For detailed structural elucidation if single crystals are available.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | ~337.38 g/mol |
| Solubility | Likely soluble in organic solvents |
| Melting Point | Not reported |
| Biological Target | Unknown; likely enzyme/receptor-based |
| Potential Applications | Antimicrobial, anticancer |
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